Gamma-L-Glutamyl-L-cysteine

Description

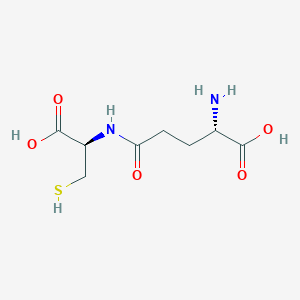

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITKHVBHSGLULN-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212978 | |

| Record name | gamma-Glutamylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

636-58-8 | |

| Record name | γ-L-Glutamyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Glutamylcysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | gamma-Glutamylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | G-Glu-cys trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-GLUTAMYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M984VJS48P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Glutamylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gamma-L-Glutamyl-L-cysteine chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of Gamma-L-Glutamyl-L-cysteine

Introduction

This compound (γ-GC) is a naturally occurring dipeptide found in a wide range of organisms, from bacteria to humans[1][2][3]. It is a critical intermediate in the biosynthesis of glutathione (B108866) (GSH), a primary endogenous antioxidant[1][4][5][6]. The unique γ-peptide bond between the L-glutamic acid and L-cysteine residues confers specific chemical properties and biological functions that distinguish it from more common α-linked dipeptides[1]. This document provides a comprehensive overview of the chemical properties, structure, biological significance, and analytical methodologies pertaining to γ-GC, tailored for researchers and professionals in drug development.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for its key identifiers and characteristics.

| Property | Value | Reference |

| Molecular Formula | C8H14N2O5S | [1] |

| Molar Mass | 250.27 g·mol−1 | [1] |

| IUPAC Name | (2S)-2-Amino-5-{[(1R)-1-carboxy-2-sulfanylethyl]amino}-5-oxopentanoic acid | [1] |

| Systematic IUPAC Name | (2S)-2-Amino-5-{[(1R)-1-carboxy-2-sulfanylethyl]amino}-5-oxopentanoic acid | [1] |

| SMILES | C(CC(=O)N--INVALID-LINK--C(=O)O)--INVALID-LINK--N | [1][2] |

| InChI Key | RITKHVBHSGLULN-WHFBIAKZSA-N | [1][2] |

| CAS Number | 636-58-8 | [1] |

| Appearance | White, opaque crystals | [1] |

| log P | -1.168 | [1] |

| Acidity (pKa) | 2.214 | [1] |

| Basicity (pKb) | 11.783 | [1] |

| Water Solubility | 2.62 g/L (Predicted) | [3] |

Chemical Structure

This compound is a dipeptide composed of L-glutamic acid and L-cysteine[1]. Its defining structural feature is the peptide bond formed between the γ-carboxyl group of the glutamic acid side chain and the α-amino group of cysteine[1][2]. This is in contrast to the more common peptide bonds in proteins, which are formed via the α-carboxyl group. This unusual linkage makes γ-GC resistant to hydrolysis by most peptidases.

The stereochemistry of the molecule is inherited from its constituent L-amino acids, resulting in the (2S)-2-amino-5-{[(1R)-1-carboxy-2-sulfanylethyl]amino}-5-oxopentanoic acid configuration[1].

2D Structure of this compound:

References

- 1. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H14N2O5S | CID 123938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound gamma-Glutamyl-cysteine (FDB003603) - FooDB [foodb.ca]

- 4. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase. | Semantic Scholar [semanticscholar.org]

- 6. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dipeptide at the Crossroads of Glutathione Metabolism: A Technical Guide to γ-L-Glutamyl-L-cysteine

An In-depth Exploration of the Discovery, History, and Significance of a Key Biological Intermediate

For researchers, scientists, and professionals in drug development, understanding the intricacies of cellular redox systems is paramount. Central to these systems is the tripeptide glutathione (B108866) (GSH), the most abundant intracellular antioxidant. However, the synthesis of this crucial molecule is a tightly regulated, two-step enzymatic process, and its direct precursor, γ-L-Glutamyl-L-cysteine (GGC), holds a significant place in this pathway. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological importance of GGC, offering detailed experimental protocols and quantitative data for the scientific community.

A Historical Perspective: From the γ-Glutamyl Cycle to a Precursor of Prominence

The story of γ-L-Glutamyl-L-cysteine is intrinsically linked to the broader exploration of glutathione metabolism. A pivotal moment in this history was the proposal of the γ-glutamyl cycle in the 1970s by Alton Meister and his colleagues.[1][2][3] This cycle described a pathway for the synthesis and degradation of glutathione, highlighting the role of γ-glutamyl-containing peptides in amino acid transport.[2][3] Within this framework, GGC was identified as a key intermediate, formed in the first and rate-limiting step of glutathione biosynthesis.[1][4]

A landmark discovery that brought GGC to the forefront of research occurred in 1983. Mary E. Anderson and Alton Meister demonstrated that exogenously supplied GGC could effectively increase intracellular glutathione levels in a rat model.[1] This was a critical finding, as it showed that GGC could bypass the feedback-inhibited, rate-limiting enzyme, glutamate-cysteine ligase (GCL), and be directly utilized for glutathione synthesis.[1] This seminal work established GGC as a potent and direct precursor for cellular glutathione replenishment.

Biosynthesis and Chemical Synthesis of γ-L-Glutamyl-L-cysteine

The cellular production of GGC is an ATP-dependent enzymatic reaction catalyzed by glutamate-cysteine ligase (GCL) , formerly known as γ-glutamylcysteine synthetase.[1][4] This enzyme facilitates the formation of a unique γ-peptide bond between the γ-carboxyl group of L-glutamate and the α-amino group of L-cysteine.[5]

Enzymatic Synthesis

The enzymatic synthesis of GGC is the primary method for its biological production and can be replicated in vitro. The reaction is catalyzed by GCL, a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[4][6] The catalytic subunit possesses the active site, while the modifier subunit regulates its catalytic efficiency.[4][6]

Chemical Synthesis

The chemical synthesis of GGC presents significant challenges due to the presence of multiple reactive functional groups on both L-glutamate and L-cysteine, requiring a multi-step process involving protection and deprotection of these groups.[1][7] This complexity has historically made large-scale chemical synthesis economically unviable.[1] However, recent advancements have led to the development of biocatalytic processes that have made commercial production more feasible.[1][8]

Biological Significance and Functions

The primary and most well-understood function of GGC is its role as the immediate precursor to glutathione.[1] The synthesis of GGC is the rate-limiting step in de novo glutathione synthesis, making the availability of GGC a critical determinant of cellular glutathione levels.[1][6] Beyond its precursor role, GGC itself possesses antioxidant properties due to the presence of the thiol group in its cysteine residue.

The importance of GGC is underscored by the fact that genetic knockout of the GCL enzyme in mice is embryonically lethal, highlighting the essential role of GGC in mammalian development and survival.[1]

Quantitative Data

A summary of key quantitative data related to γ-L-Glutamyl-L-cysteine is presented below for easy reference and comparison.

| Parameter | Value | Organism/Tissue | Reference |

| Concentration in Human Plasma | 1 - 5 µM | Human | [1] |

| ~4 µmol/l | Human | [9] | |

| Intracellular Concentration | 5 - 10 µM | Human | [1] |

| Concentration in Whole Blood | 25 ± 8 µmol/l | Human | [9] |

| Half-life in Human Plasma | 17 ± 8 minutes | Human | [10] |

| Half-life in Rat Serum | 11 ± 1 minute | Rat | [10] |

Table 1: Concentrations and Stability of γ-L-Glutamyl-L-cysteine in Biological Fluids. This table summarizes the reported concentrations of GGC in human plasma and intracellularly, as well as its stability in plasma and serum.

| Enzyme | Substrate | Km | Vmax | Organism | Reference |

| Glutamate-Cysteine Ligase (GCLC monomer) | L-Glutamate | Lower affinity | Lower | Mouse | [6] |

| Glutamate-Cysteine Ligase (GCL holoenzyme) | L-Glutamate | Higher affinity | Higher | Mouse | [6] |

| Glutamate-Cysteine Ligase | L-Glutamate | 9.1 mM | - | Arabidopsis thaliana | [11] |

| Glutamate-Cysteine Ligase | L-Cysteine | 2.7 mM | - | Arabidopsis thaliana | [11] |

| γ-Glutamyl-cysteine synthetase | L-Cysteine | 0.1 - 0.3 mM | - | - | [5] |

Table 2: Kinetic Parameters of Glutamate-Cysteine Ligase (GCL). This table presents the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for GCL from different sources and for different substrates, highlighting the regulatory role of the GCLM subunit.

Experimental Protocols

Detailed methodologies for the enzymatic synthesis and quantification of γ-L-Glutamyl-L-cysteine are provided below.

Protocol 1: Enzymatic Synthesis of γ-L-Glutamyl-L-cysteine

This protocol describes a method for the in vitro enzymatic synthesis of GGC using γ-glutamyltranspeptidase (GGT), which can catalyze the transfer of a γ-glutamyl group from a donor to an acceptor amino acid.

Materials:

-

γ-Glutamyltranspeptidase (GGT) from a suitable source (e.g., Bacillus subtilis)[12]

-

L-Glutamine (γ-glutamyl donor)

-

S-benzyl-L-cysteine (acceptor)[12]

-

Reaction Buffer: 0.1 M Potassium Phosphate, pH 10.0[13]

-

De-benzylation reagent (e.g., Sodium in liquid ammonia)

Procedure:

-

Substrate Preparation: Synthesize the S-benzyl-L-cysteine substrate via chemical methods.[12]

-

Reaction Mixture: Prepare a reaction mixture containing 200 mM L-glutamine and 200 mM S-benzyl-L-cysteine in the reaction buffer.[13]

-

Enzyme Addition: Add purified GGT to the reaction mixture to a final concentration of approximately 0.2 U/mL.[13]

-

Incubation: Incubate the reaction mixture at 37°C for a specified period, monitoring the reaction progress by HPLC.

-

Purification of S-benzyl-γ-L-Glutamyl-L-cysteine: Separate and purify the resulting S-benzyl-γ-L-Glutamyl-L-cysteine from the reaction mixture using chromatographic techniques.[12]

-

De-protection: Remove the S-benzyl protecting group from the purified product to yield γ-L-Glutamyl-L-cysteine.[12]

-

Final Purification: Purify the final product, γ-L-Glutamyl-L-cysteine, using crystallization or other suitable methods.

Protocol 2: Quantification of Intracellular γ-L-Glutamyl-L-cysteine by HPLC

This protocol outlines a method for the quantification of intracellular GGC levels using high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.[14]

Materials:

-

Cell culture or tissue sample

-

5% Metaphosphoric acid (MPA) solution (ice-cold)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) solution

-

Internal standard solution (e.g., N-acetyl-L-cysteine)

-

1 M HCl

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a known volume of ice-cold 5% MPA solution to lyse the cells and precipitate proteins.[14]

-

Vortex vigorously and incubate on ice for 10 minutes.[14]

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.[14]

-

Collect the supernatant for derivatization.

-

-

Derivatization:

-

HPLC Analysis:

-

Inject 25 µL of the derivatized sample into the HPLC system.[14]

-

Separate the SBD-thiol derivatives on a C18 column using a gradient of citric buffer (pH 3.0) and methanol (B129727) at a flow rate of 0.3 mL/min and a column temperature of 40°C.[14]

-

-

Fluorescence Detection:

-

Detect the derivatives using an excitation wavelength of 375 nm and an emission wavelength of 510 nm.[14]

-

-

Quantification:

-

Generate a standard curve using known concentrations of a GGC standard treated with the same derivatization procedure.

-

Calculate the concentration of GGC in the sample based on the peak area relative to the internal standard and the standard curve.

-

Signaling Pathways and Logical Relationships

The biochemical pathways involving γ-L-Glutamyl-L-cysteine are fundamental to cellular redox homeostasis. The following diagrams, generated using the DOT language, illustrate these key pathways.

Caption: The de novo glutathione biosynthesis pathway.

Caption: The γ-Glutamyl Cycle for glutathione turnover.

References

- 1. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 2. The γ-Glutamyl Cycle: A Possible Transport System for Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The gamma-glutamyl cycle: a possible transport system for amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 5. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20090136993A1 - Process for the Production of Gamma-Glutamylcysteine - Google Patents [patents.google.com]

- 8. cimasci.com [cimasci.com]

- 9. Glutathione and gamma-glutamylcysteine in whole blood, plasma and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arabidopsis thaliana glutamate-cysteine ligase: functional properties, kinetic mechanism, and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN101215588B - Method for synthesizing this compound by enzyme method - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Biological Functions and Pathways of Gamma-L-Glutamyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of gamma-L-glutamyl-L-cysteine (γ-GC), a pivotal dipeptide in cellular physiology. As the direct precursor to the master antioxidant glutathione (B108866) (GSH), γ-GC is centrally positioned at the crossroads of cellular redox homeostasis and the regulation of critical signaling pathways that govern antioxidant defense, inflammation, and cell fate.[1] This document details the biosynthesis, metabolism, and multifaceted biological functions of γ-GC. It explores its intricate involvement in key signaling cascades, including the Keap1-Nrf2 and NF-κB pathways, presents quantitative data from pertinent studies in clearly structured tables, and provides detailed experimental protocols for its investigation. The aim is to furnish researchers, scientists, and drug development professionals with a thorough understanding of γ-GC's significance and to provide the necessary technical information to facilitate further research and therapeutic development.

Introduction

This compound (γ-GC) is a dipeptide composed of L-glutamate and L-cysteine, linked by an unusual gamma-peptide bond.[2] This bond protects it from degradation by most peptidases.[3] Its primary and most well-understood role is as the immediate precursor in the biosynthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells.[4][5] The synthesis of γ-GC is the rate-limiting step in GSH production, making it a critical control point for cellular redox capacity.[6][7][8] Beyond its role as a GSH precursor, γ-GC possesses inherent antioxidant properties and has been shown to modulate cellular signaling pathways directly.[2][9] Understanding the biological functions and pathways of γ-GC is essential for developing therapeutic strategies for a multitude of diseases associated with oxidative stress, including neurodegenerative diseases, cancer, and inflammatory disorders.[2][6]

Biosynthesis and Metabolism of γ-GC

The Gamma-Glutamyl Cycle

The synthesis and degradation of γ-GC are integral parts of the gamma-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and breakdown of glutathione.[10] This cycle also plays a role in the transport of amino acids across the cell membrane.[10][11]

Biosynthesis of γ-GC

The synthesis of γ-GC is catalyzed by the enzyme glutamate-cysteine ligase (GCL) , formerly known as gamma-glutamylcysteine synthetase.[2][6] This ATP-dependent reaction is the first and rate-limiting step in glutathione biosynthesis.[6][8][12]

-

L-glutamate + L-cysteine + ATP → γ-L-glutamyl-L-cysteine + ADP + Pi [6]

GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[1][6] The catalytic subunit possesses all the enzymatic activity, while the modifier subunit enhances its catalytic efficiency by lowering the Km for glutamate (B1630785) and increasing the Ki for GSH, thus reducing feedback inhibition.[6][13]

Conversion to Glutathione

Following its synthesis, γ-GC is rapidly condensed with glycine (B1666218) in a second ATP-dependent reaction catalyzed by glutathione synthetase (GS) to form glutathione.[1][4][12]

-

γ-L-glutamyl-L-cysteine + Glycine + ATP → Glutathione (γ-L-glutamyl-L-cysteinylglycine) + ADP + Pi

Degradation

The breakdown of extracellular glutathione is initiated by gamma-glutamyl transpeptidase (GGT) , which can transfer the γ-glutamyl moiety to other amino acids or hydrolyze it.[14][15][16] This process is crucial for the recycling of constituent amino acids for intracellular GSH synthesis.[8]

Biological Functions of γ-GC

Precursor to Glutathione Synthesis

The primary biological function of γ-GC is to serve as the immediate precursor for the synthesis of glutathione.[2] By bypassing the rate-limiting step of GSH synthesis, supplementation with γ-GC can efficiently elevate intracellular and tissue glutathione levels.[9] This is particularly significant as direct GSH supplementation is often ineffective due to poor bioavailability and an unfavorable concentration gradient across the cell membrane.[2][4]

Direct Antioxidant Properties

γ-GC itself possesses inherent antioxidant capabilities due to the sulfhydryl group in its cysteine residue, which can directly scavenge reactive oxygen species (ROS).[2][9] Studies have demonstrated that γ-GC can protect cells from oxidative stress even in the absence of glutathione synthesis.[9] This dual mechanism of action, providing both immediate protection and a substrate for sustained GSH production, makes γ-GC a potent cytoprotective agent.[9]

Modulation of Cellular Signaling Pathways

γ-GC and the resulting cellular redox state, largely determined by the GSH/GSSG ratio, profoundly influence key signaling pathways that regulate the cellular antioxidant and inflammatory responses.[1]

-

Keap1-Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or electrophiles modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including GCL.[17] γ-GC can influence this pathway by modulating the cellular redox state.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] The activation of NF-κB is redox-sensitive. An oxidative cellular environment generally promotes NF-κB activation, leading to the transcription of pro-inflammatory cytokines. By enhancing the cellular antioxidant capacity, γ-GC can attenuate the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.[4][18]

Quantitative Data

The following tables summarize key quantitative data related to γ-GC and its associated enzymes.

Table 1: Cellular and Plasma Concentrations of γ-GC

| Analyte | Matrix | Concentration Range | Reference |

| γ-L-Glutamyl-L-cysteine | Human Plasma | 1 - 5 µM | [2] |

| γ-L-Glutamyl-L-cysteine | Intracellular | 5 - 10 µM | [2] |

Table 2: Kinetic Parameters of Glutamate-Cysteine Ligase (GCL)

| Enzyme | Substrate | Km | Source Organism/Tissue | Reference |

| GCL Holoenzyme (murine) | L-glutamate | Lower than GCLC alone | Mouse | [13] |

| GCLC (murine) | L-cysteine | 0.59 mM (with NADPH) | Mouse | [19] |

| GCLC (murine) | L-cysteine | 0.46 mM (without NADPH) | Mouse | [19] |

| AtGCL | L-glutamate | 9.1 mM | Arabidopsis thaliana | [20] |

| AtGCL | L-cysteine | 2.7 mM | Arabidopsis thaliana | [20] |

Table 3: Effects of γ-GC on Markers of Oxidative Stress

| Model System | Treatment | Marker | Result | Reference |

| H₂O₂-treated astrocytes and neurons | Pretreatment with γ-GC | F₂-isoprostanes (lipid peroxidation) | Decreased generation | [9] |

| Aβ₄₀ oligomer-treated human astrocytes | Co-treatment with 200 µM γ-GC | DNA, lipid, and protein oxidation | Reduced oxidative modifications | [9] |

| Ischemic stroke model (in vivo and in vitro) | γ-GC administration | ROS and malondialdehyde (MDA) levels | Decreased levels | [9] |

| APP/PS1 mouse model | Dietary γ-GC supplementation | Lipid peroxidation and protein carbonyls | Lowered levels in the brain | [9] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Treatment with 100 or 1000 µmol/L of γ-GC | Thiobarbituric acid reactive substances (TBARS) and 8-epi-PGF₂α | Significantly lower levels | [9] |

Signaling and Experimental Workflow Diagrams

Glutathione Biosynthesis Pathway

Caption: The two-step enzymatic synthesis of glutathione (GSH).[21]

The Gamma-Glutamyl Cycle

Caption: The gamma-glutamyl cycle for GSH synthesis and amino acid recycling.[16]

Keap1-Nrf2 Signaling Pathway

Caption: Simplified diagram of the Nrf2 signaling pathway activation.[9]

Experimental Workflow for GCL Activity Assay

Caption: General workflow for HPLC-based GCL activity measurement.

Experimental Protocols

Quantification of γ-GC by HPLC with Electrochemical Detection

This method allows for the direct and sensitive quantification of γ-GC in biological samples.[22]

Principle: The assay is based on the separation of γ-GC from other sample components by high-performance liquid chromatography (HPLC) followed by its detection using an electrochemical detector. The sulfhydryl group of γ-GC is electrochemically active and can be oxidized at a specific potential, generating a current that is proportional to its concentration.[22][23]

Materials:

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase: e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, pH 2.7, with 2% methanol

-

Perchloric acid (PCA)

-

Standard solutions of γ-GC

-

Biological sample (e.g., cell lysate, tissue homogenate)

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in a suitable buffer on ice.

-

Precipitate proteins by adding an equal volume of cold PCA (e.g., 10%).

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter.[21]

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Set the potential of the electrochemical detector to an appropriate value for γ-GC detection (e.g., +0.8 V).

-

Inject a known volume of the prepared sample supernatant onto the HPLC column.

-

Run the chromatogram at a constant flow rate (e.g., 1 ml/min).

-

-

Quantification:

-

Identify the γ-GC peak based on its retention time, which is determined by injecting a standard solution of γ-GC.

-

Quantify the concentration of γ-GC in the sample by comparing the peak area or height to a standard curve generated from known concentrations of the γ-GC standard.

-

Normalize the results to the protein concentration of the initial homogenate.

-

Glutamate-Cysteine Ligase (GCL) Activity Assay

This protocol describes the measurement of GCL activity by quantifying the product, γ-GC, using HPLC.[10][22]

Principle: The activity of GCL is determined by measuring the rate of γ-GC formation in the presence of its substrates, L-glutamate and L-cysteine, and ATP. The reaction is stopped after a specific time, and the amount of γ-GC produced is quantified.[22]

Materials:

-

Cell or tissue homogenates

-

Reaction buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, 2 mM EDTA[21]

-

Substrate solution: 10 mM L-glutamate, 10 mM L-cysteine

-

ATP solution: 5 mM

-

Stopping solution: e.g., 10% Perchloric acid (PCA)

-

HPLC system as described in section 6.1

Procedure:

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the reaction buffer, substrate solution, and ATP solution.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding a known amount of protein from the cell or tissue homogenate.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of cold stopping solution (PCA).

-

-

Sample Preparation and Analysis:

-

Process the sample as described in section 6.1 (steps 1c-1e) to remove precipitated protein.

-

Analyze the supernatant for γ-GC content using HPLC with electrochemical detection as described in section 6.1.

-

-

Calculation of GCL Activity:

-

Calculate the amount of γ-GC produced during the incubation period.

-

Express GCL activity as nmol of γ-GC produced per minute per milligram of protein (nmol/min/mg protein).

-

Conclusion and Future Directions

This compound is a molecule of profound biological importance, acting as both a critical intermediate in glutathione synthesis and a direct modulator of cellular redox status and signaling.[1] Its ability to efficiently augment cellular glutathione levels circumvents the limitations of direct GSH supplementation, highlighting its therapeutic potential for a wide range of pathologies underpinned by oxidative stress.[2][9] The detailed pathways, quantitative data, and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals. Future research should focus on further elucidating the direct signaling roles of γ-GC, exploring its transport mechanisms, and conducting preclinical and clinical investigations to validate its efficacy in various disease models. A deeper understanding of γ-GC's multifaceted functions will undoubtedly pave the way for novel and effective therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 3. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arborassays.com [arborassays.com]

- 6. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 7. Targeting of Gamma-Glutamyl-Cysteine Ligase by miR-433 Reduces Glutathione Biosynthesis and Promotes TGF-β-Dependent Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A role for gamma-glutamyl transpeptidase and the amino acid transport system xc- in cystine transport by a human pancreatic duct cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Laboratory evolution of glutathione biosynthesis reveals natural compensatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. γ-Glutamyl Cycle [flipper.diff.org]

- 17. Mechanism and Significance of Changes in Glutamate-Cysteine Ligase Expression during Hepatic Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms of γ-glutamylcysteine ligase regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Arabidopsis thaliana glutamate-cysteine ligase: functional properties, kinetic mechanism, and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Central Role of Gamma-L-Glutamyl-L-cysteine in the Gamma-Glutamyl Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the pivotal role of Gamma-L-Glutamyl-L-cysteine (GGC) within the gamma-glutamyl cycle. GGC, a dipeptide synthesized from L-glutamate and L-cysteine, serves as the immediate precursor to the vital antioxidant glutathione (B108866) (GSH) and is a key intermediate in a cycle fundamental to cellular redox homeostasis, amino acid transport, and detoxification processes. A thorough understanding of the synthesis, utilization, and regulation of GGC is critical for advancing research in oxidative stress-related diseases and for the development of novel therapeutic strategies.

The Gamma-Glutamyl Cycle: An Overview

The gamma-glutamyl cycle is a six-enzyme pathway responsible for the synthesis and degradation of glutathione.[1] This cycle facilitates the cellular uptake of amino acids and maintains the intracellular pool of GSH, a primary defender against oxidative damage.[2] GGC is at the heart of the synthetic arm of this pathway. Its formation is the rate-limiting step in glutathione synthesis, highlighting its critical regulatory position.[3][4]

The cycle begins with the transport of amino acids into the cell, a process that can be linked to the breakdown of extracellular glutathione by γ-glutamyl transpeptidase (GGT). GGT transfers the γ-glutamyl moiety from glutathione to an acceptor amino acid, which is then transported into the cell.[2] Inside the cell, the synthesis of glutathione from its constituent amino acids—glutamate (B1630785), cysteine, and glycine (B1666218)—is initiated.

The synthesis of GGC from glutamate and cysteine is catalyzed by glutamate-cysteine ligase (GCL).[2][3] Subsequently, glutathione synthetase (GS) adds a glycine molecule to GGC to form the tripeptide glutathione.[2] The cycle is completed by the action of γ-glutamyl cyclotransferase, 5-oxoprolinase, and dipeptidases which regenerate the precursor amino acids.[2]

The Synthesis of this compound: The Rate-Limiting Step

The formation of GGC is an ATP-dependent reaction catalyzed by Glutamate-Cysteine Ligase (GCL), a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier or regulatory subunit (GCLM).[4][5] The GCLC subunit possesses the enzymatic activity, while the GCLM subunit modulates its kinetic properties, increasing its affinity for glutamate and its resistance to feedback inhibition by glutathione.[4][5]

The availability of cysteine is a major determinant of the rate of GGC synthesis.[6][7][8] Additionally, the activity of GCL is tightly regulated through multiple mechanisms, including feedback inhibition by GSH, transcriptional regulation by various signaling pathways, and post-translational modifications.[6][9]

Utilization of this compound for Glutathione Synthesis

Once synthesized, GGC is rapidly utilized by Glutathione Synthetase (GS) to produce glutathione. This reaction also requires ATP and involves the addition of glycine to the C-terminal end of GGC.[2][10] Unlike GCL, GS is not the rate-limiting enzyme in glutathione synthesis under normal conditions.[11]

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes involved in the synthesis and immediate utilization of GGC are crucial for understanding the regulation of the gamma-glutamyl cycle. The following tables summarize key quantitative data for GCL and GS.

Table 1: Kinetic Parameters of Glutamate-Cysteine Ligase (GCL)

| Species/Tissue | Substrate | Km (mM) | Ki for GSH (mM) | kcat (s⁻¹) | Vmax (nmol/min/mg protein) | Reference(s) |

| Arabidopsis thaliana | L-Glutamate | 9.1 | ~1.0 | - | - | [12] |

| Arabidopsis thaliana | L-Cysteine | 2.7 | - | - | - | [12] |

| Human (recombinant) | L-Glutamate | - | - | - | - | |

| L-Cysteine | 0.1 - 0.3 | - | - | - | [6][8] | |

| Mouse (recombinant GCL holoenzyme) | L-Glutamate | - | Higher than GCLC alone | - | Higher than GCLC alone | [11] |

| Mouse (recombinant GCLC) | L-Glutamate | - | Lower than holoenzyme | - | Lower than holoenzyme | [11] |

| Rat (recombinant) | L-Glutamate | - | 2.3 | - | - | [6] |

| Rat | L-Cysteine | 0.35 | - | - | - | [7] |

| GCL Holoenzyme | - | - | - | Increased 4.4-fold vs GCLC | - | [5] |

Table 2: Kinetic Parameters of Glutathione Synthetase (GS)

| Species/Tissue | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | Reference(s) |

| Rat (recombinant) | ATP | 37 | - | 11 | [13] |

| Rat (recombinant) | Glycine | 913 | - | 11 | [13] |

| Arabidopsis thaliana | γ-L-Glutamyl-L-cysteine | - | - | - | [14] |

| Arabidopsis thaliana | Glycine | - | - | - | [14] |

| Human Erythrocyte (Normal) | - | - | - | 6.1 (pkat/mg Hb) | [1] |

| Human Erythrocyte (Homozygote deficient) | - | - | - | 0.10 (pkat/mg Hb) | [1] |

| Human Erythrocyte (Heterozygote) | - | - | - | 3.1 (pkat/mg Hb) | [1] |

Regulatory Signaling Pathways

The expression of the enzymes in the gamma-glutamyl cycle, particularly GCL, is tightly regulated by a network of signaling pathways that respond to cellular stress, such as oxidative stress and inflammation.

Nrf2 Signaling Pathway in GCL Regulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including the subunits of GCL.[15][16] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][3] In response to oxidative stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[1][3] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including GCLC and GCLM, leading to their increased transcription.[2][15][16]

AP-1 and NF-κB Signaling Pathways

Activator protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) are two other critical transcription factors that are activated by oxidative stress and inflammatory signals.[17][18][19][20] Both AP-1 and NF-κB have been shown to play a role in the regulation of GCL expression, often in concert with Nrf2, to mount a coordinated cellular response to stress.[17] The activation of these pathways can lead to either an increase or decrease in GCL expression depending on the specific cellular context and the nature of the stressor.

Experimental Protocols

Accurate measurement of the components and enzymatic activities of the gamma-glutamyl cycle is essential for research in this field. The following are detailed methodologies for key assays.

Assay for Glutamate-Cysteine Ligase (GCL) Activity by HPLC

This method allows for the direct and sensitive quantification of the GCL reaction product, γ-L-glutamyl-L-cysteine.

Principle: GCL catalyzes the formation of GGC from L-glutamate and L-cysteine in an ATP-dependent reaction. The product, GGC, is then separated by reverse-phase high-performance liquid chromatography (HPLC) and detected.

Materials:

-

Tissue homogenate or cell lysate

-

Reaction buffer: 100 mM Tris-HCl (pH 8.2), 150 mM KCl, 20 mM MgCl₂, 2 mM DTT

-

Substrate solution: 10 mM L-glutamate, 5 mM L-cysteine, 5 mM ATP in reaction buffer

-

Stopping solution: 10% (w/v) sulfosalicylic acid (SSA)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution may be required)

-

GGC standard for calibration

Procedure:

-

Prepare tissue homogenate or cell lysate in a suitable buffer and determine the protein concentration.

-

Pre-warm the reaction buffer and substrate solution to 37°C.

-

In a microcentrifuge tube, mix a specific amount of protein extract with the reaction buffer.

-

Initiate the reaction by adding the substrate solution. The final volume should be standardized (e.g., 200 µL).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold stopping solution (10% SSA).

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Inject a defined volume of the filtered supernatant onto the HPLC system.

-

Monitor the elution of GGC at a specific wavelength (e.g., 210 nm) or using a more specific detection method if available.

-

Quantify the amount of GGC produced by comparing the peak area to a standard curve generated with known concentrations of GGC.

-

Express GCL activity as nmol of GGC formed per minute per mg of protein.

Assay for Glutathione Synthetase (GS) Activity

This protocol describes a method to measure the activity of GS by quantifying the rate of glutathione formation.

Principle: GS catalyzes the synthesis of glutathione from γ-L-glutamyl-L-cysteine and glycine in the presence of ATP. The resulting glutathione can be measured using various methods, including HPLC with pre-column derivatization.[21]

Materials:

-

Tissue homogenate or cell lysate

-

Reaction buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl₂, 2 mM DTT

-

Substrate solution: 10 mM γ-L-glutamyl-L-cysteine, 10 mM glycine, 5 mM ATP in reaction buffer

-

Stopping solution: 10% (w/v) sulfosalicylic acid (SSA)

-

Derivatizing agent: o-phthalaldehyde (B127526) (OPA) or monobromobimane (B13751) (mBBr)

-

HPLC system with a fluorescence detector

-

Mobile phase suitable for separating the derivatized glutathione

-

Glutathione standard for calibration

Procedure:

-

Prepare tissue homogenate or cell lysate and determine the protein concentration.

-

Pre-warm the reaction buffer and substrate solution to 37°C.

-

In a microcentrifuge tube, combine the protein extract with the reaction buffer.

-

Start the reaction by adding the substrate solution.

-

Incubate at 37°C for a specific time.

-

Terminate the reaction with ice-cold stopping solution.

-

Centrifuge to remove precipitated proteins.

-

Take an aliquot of the supernatant for derivatization.

-

Add the derivatizing agent (e.g., OPA or mBBr) according to the specific protocol for the chosen reagent and incubate to allow the reaction to complete.

-

Inject the derivatized sample onto the HPLC system.

-

Detect the fluorescent glutathione derivative using a fluorescence detector.

-

Quantify the amount of glutathione produced against a standard curve of derivatized glutathione.

-

Calculate GS activity as nmol of glutathione formed per minute per mg of protein.

Colorimetric Assay for γ-Glutamyl Transpeptidase (GGT) Activity

This is a common and relatively simple method for measuring GGT activity.

Principle: GGT catalyzes the transfer of the γ-glutamyl group from a synthetic substrate, such as L-γ-glutamyl-p-nitroanilide, to an acceptor like glycylglycine. This reaction releases p-nitroaniline, a chromogenic product that can be measured spectrophotometrically at 405-410 nm.

Materials:

-

Serum, plasma, or tissue homogenate

-

GGT substrate solution: L-γ-glutamyl-p-nitroanilide in a suitable buffer

-

GGT acceptor solution: Glycylglycine in a suitable buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Prepare samples as required (e.g., dilute serum or prepare tissue homogenate).

-

Prepare a reaction mixture containing the GGT substrate and acceptor solutions.

-

Add a small volume of the sample to each well of the microplate.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately place the microplate in a plate reader pre-set to 37°C.

-

Measure the absorbance at 405-410 nm at regular intervals (e.g., every minute) for a set period of time (e.g., 5-10 minutes).

-

Calculate the rate of change in absorbance (ΔA/min).

-

Determine the GGT activity using the molar extinction coefficient of p-nitroaniline and the reaction volume.

-

Express GGT activity in international units (U/L) or as nmol of p-nitroaniline produced per minute per mg of protein for tissue samples.

Experimental Workflow for Studying the Gamma-Glutamyl Cycle

A comprehensive investigation of the gamma-glutamyl cycle involves a multi-faceted approach, from measuring metabolite levels to assessing enzyme activities and gene expression.

Conclusion

This compound stands as a linchpin in cellular redox homeostasis through its indispensable role in the gamma-glutamyl cycle. Its synthesis is the committed and rate-limiting step in the production of glutathione, making the enzyme responsible for its formation, Glutamate-Cysteine Ligase, a key regulatory node. The intricate control of GGC synthesis at the transcriptional, post-translational, and allosteric levels underscores the cell's remarkable ability to adapt to a fluctuating environment of oxidative and inflammatory stress. For researchers in drug development, a deep understanding of the gamma-glutamyl cycle, and particularly the regulation of GGC, offers promising avenues for therapeutic intervention in a host of diseases where oxidative damage is a contributing factor. The methodologies and data presented in this guide provide a robust framework for the continued investigation of this critical metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Glutamate cysteine ligase catalysis: dependence on ATP and modifier subunit for regulation of tissue glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 10. Glutathione synthesis in Streptococcus agalactiae. One protein accounts for gamma-glutamylcysteine synthetase and glutathione synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arabidopsis thaliana glutamate-cysteine ligase: functional properties, kinetic mechanism, and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic mechanism of glutathione synthetase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Dual Role of Nrf2 Signaling in Virus Infections: Antiviral Guardian or Proviral Accomplice? [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 19. researchgate.net [researchgate.net]

- 20. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 21. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Natural Sources and Dietary Intake of Gamma-L-Glutamyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-L-Glutamyl-L-cysteine (γ-GC) is a pivotal dipeptide in cellular biochemistry, serving as the immediate precursor to the master antioxidant, glutathione (B108866) (GSH). Its availability is a rate-limiting factor in GSH synthesis, making its dietary sources and intake levels a subject of significant interest for researchers in oxidative stress, toxicology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of γ-GC, its dietary intake, and the analytical methodologies for its quantification. Furthermore, it delves into the key signaling pathways influenced by γ-GC and its downstream product, GSH, namely the Keap1-Nrf2 and NF-κB pathways, providing visual representations of these complex interactions.

Natural Sources of this compound

This compound is naturally present in a variety of biological sources, including plants, animals, and microorganisms.[1] However, comprehensive quantitative data on its concentration in a wide range of foodstuffs remains limited in the scientific literature. Most studies have focused on the content of glutathione or its constituent amino acids, cysteine and glutamate.

Initial research has identified several food items as sources of γ-GC. These include certain vegetables and legumes. For instance, γ-GC has been reported to be present in green beans, spinach, spices, mustard, and fenugreek.[2] Additionally, breast milk is a notable source of γ-GC for infants, who have a limited capacity for its endogenous synthesis.[2]

While specific quantitative data for γ-GC is scarce, studies on other γ-glutamyl peptides in fermented foods provide some context. For example, various γ-glutamyl dipeptides have been quantified in fermented soybean products like ganjang (Korean soy sauce) and doenjang (Korean soybean paste), with total γ-glutamyl peptide content ranging from 92 to 620 μg/mL in ganjang and 203 to 387 μg/g in doenjang.[1] Similarly, the kokumi peptide, γ-glutamyl-valyl-glycine, has been quantified in various fermented foods, including fish sauces, soy sauces, and fermented shrimp pastes.[3]

Table 1: Documented Natural Sources of this compound and Related γ-Glutamyl Peptides

| Food Category | Specific Food Item | Compound | Concentration | Reference |

| Vegetables | Green Beans | γ-L-Glutamyl-L-cysteine | Presence reported, not quantified | [2] |

| Spinach | γ-L-Glutamyl-L-cysteine | Presence reported, not quantified | [2] | |

| Spices | Mustard | γ-L-Glutamyl-L-cysteine | Presence reported, not quantified | [2] |

| Fenugreek | γ-L-Glutamyl-L-cysteine | Presence reported, not quantified | [2] | |

| Fermented Foods | Ganjang (Korean Soy Sauce) | Total γ-Glutamyl Peptides | 92 - 620 µg/mL | [1] |

| Doenjang (Korean Soybean Paste) | Total γ-Glutamyl Peptides | 203 - 387 µg/g | [1] | |

| Fish Sauces | γ-Glutamyl-Valyl-Glycine | 1.3 - 41.4 µmole/L | [3] | |

| Soy Sauces | γ-Glutamyl-Valyl-Glycine | 4.9 - 20.1 µmole/L | [3] | |

| Fermented Shrimp Pastes | γ-Glutamyl-Valyl-Glycine | 3.2 - 17.1 µmole/kg | [3] | |

| Dairy | Breast Milk | γ-L-Glutamyl-L-cysteine | Presence reported, not quantified | [2] |

Dietary Intake of this compound

Direct studies quantifying the dietary intake of γ-GC in human populations are currently lacking. The focus of nutritional research has predominantly been on the intake of glutathione and its precursor amino acids, L-cysteine and L-glutamic acid.

The dietary intake of glutathione has been estimated to range from 3 to 177 mg/day, with an average of around 35 mg/day in some populations. Given that γ-GC is an intermediate in GSH synthesis, its dietary intake is likely to be considerably lower than that of glutathione.

Oral supplementation studies with γ-GC have demonstrated its bioavailability and its ability to increase intracellular glutathione levels. For instance, a single oral dose of 2 grams of γ-GC was shown to increase lymphocyte GSH content by an average of 53% within 90 minutes in healthy adults.[4][5] This suggests that dietary γ-GC, when present in sufficient quantities, can contribute to the body's glutathione pool.

Experimental Protocols for Quantification

The accurate quantification of γ-GC in biological and food matrices is crucial for research in this field. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzymatic assays are also used, although they provide an indirect measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for γ-GC quantification typically involve pre-column derivatization to enhance its detection by fluorescence or UV detectors.

Protocol: HPLC with Pre-column Derivatization using Monobromobimane (B13751) (mBBr)

-

Sample Preparation (e.g., from cell culture):

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., containing 0.1% Triton X-100 in PBS).

-

Precipitate proteins by adding an equal volume of cold 10% metaphosphoric acid (MPA).

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for derivatization.

-

-

Derivatization:

-

To 100 µL of the supernatant, add 10 µL of 100 mM dithiothreitol (B142953) (DTT) to reduce any disulfide bonds.

-

Add 880 µL of a borate (B1201080) buffer (pH 8.5).

-

Add 10 µL of 50 mM monobromobimane (mBBr) in acetonitrile (B52724).

-

Incubate the mixture in the dark at room temperature for 15 minutes.

-

Stop the reaction by adding 10 µL of glacial acetic acid.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.25% acetic acid in water (pH 3.9).

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 10% to 50% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 380 nm and emission at 480 nm.

-

Quantification: Generate a standard curve using known concentrations of γ-GC standard subjected to the same derivatization procedure.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct quantification of γ-GC without the need for derivatization.

Protocol: LC-MS/MS for γ-GC Quantification

-

Sample Preparation:

-

Homogenize tissue or cell samples in a suitable buffer.

-

Add an internal standard (e.g., ¹³C- or ¹⁵N-labeled γ-GC).

-

Precipitate proteins using a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 ratio (sample:solvent).

-

Vortex and centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A UHPLC system is recommended for better resolution.

-

Column: A C18 or HILIC column suitable for polar analytes.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient tailored to the specific column and instrument, typically starting with a high aqueous phase and increasing the organic phase.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

γ-GC: Precursor ion [M+H]⁺ m/z 251.1 → Product ion m/z 122.1 (or other specific fragments).

-

Internal Standard: Corresponding transitions for the labeled standard.

-

-

Quantification: Calculate the concentration of γ-GC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Enzymatic Assay

This is an indirect method that measures γ-GC by its conversion to GSH, which is then quantified using the Tietze recycling assay.

Protocol: Coupled Enzymatic Assay

-

Reaction Mixture:

-

Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 5 mM ATP, and 2 mM DTT.

-

Add the sample extract.

-

Add an excess of glycine (B1666218) and a purified glutathione synthetase (GS) enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow the conversion of γ-GC to GSH.

-

Stop the reaction by adding an equal volume of cold 5% sulfosalicylic acid (SSA).

-

Centrifuge to pellet the precipitated proteins.

-

-

GSH Quantification (Tietze Assay):

-

In a 96-well plate, add the supernatant, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution, NADPH solution, and glutathione reductase (GR).

-

Measure the rate of change in absorbance at 412 nm using a microplate reader.

-

Calculate the concentration of GSH formed, which corresponds to the initial concentration of γ-GC, by comparing the rate to a standard curve of known GSH concentrations.

-

Signaling Pathways and Experimental Workflows

The biological significance of γ-GC is intrinsically linked to its role as the precursor to glutathione. GSH, in turn, is a critical modulator of key cellular signaling pathways, including the Keap1-Nrf2 antioxidant response and the NF-κB inflammatory pathway.

Glutathione Biosynthesis and its Regulation

The synthesis of glutathione is a two-step enzymatic process. The first and rate-limiting step is the formation of γ-GC from L-glutamate and L-cysteine, catalyzed by glutamate-cysteine ligase (GCL). The second step involves the addition of glycine to γ-GC by glutathione synthetase (GS) to form GSH.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary mechanism for cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis (GCLC and GCLM, the catalytic and modifier subunits of GCL).

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Glutathione can modulate NF-κB activity through several mechanisms, including the direct glutathionylation of NF-κB subunits, which can inhibit their DNA binding activity, thereby dampening the inflammatory response.

Conclusion

This compound is a dipeptide of considerable interest due to its central role in glutathione synthesis and, consequently, in cellular redox homeostasis and signaling. While its presence in certain foods is known, a significant gap exists in the quantitative data regarding its concentration in a wide array of dietary sources and the typical dietary intake in human populations. Further research in these areas is warranted to fully understand the contribution of dietary γ-GC to human health. The analytical methods for its quantification are well-established, providing robust tools for researchers. The intricate interplay between γ-GC, glutathione, and key signaling pathways like Keap1-Nrf2 and NF-κB highlights its potential as a therapeutic target and a key molecule in preventative medicine. This guide provides a foundational resource for professionals in the fields of research, science, and drug development to further explore the multifaceted roles of this compound.

References

- 1. Quantitative determination of kokumi compounds, γ-glutamyl peptides, in Korean traditional fermented foods, ganjang and doenjang, by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study [pubmed.ncbi.nlm.nih.gov]

Gamma-L-Glutamyl-L-cysteine: A Technical Guide to a Promising Glutathione Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Gamma-L-Glutamyl-L-cysteine (γ-GGC), a dipeptide that serves as the direct and rate-limiting precursor to glutathione (B108866) (GSH). Glutathione is the most abundant endogenous antioxidant, playing a critical role in cellular protection against oxidative stress, detoxification, and immune function. However, direct supplementation with GSH is often ineffective due to poor bioavailability.[1] This guide delves into the core mechanisms of γ-GGC as a superior GSH precursor, its synthesis, and its demonstrated efficacy in preclinical and clinical studies. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of relevant biochemical pathways and experimental workflows to support researchers and drug development professionals in this promising area of therapeutic development.

Introduction: The Glutathione Paradox and the Role of γ-GGC

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine (B1666218), and is integral to maintaining cellular redox homeostasis.[1][2] Depleted GSH levels are implicated in a wide range of pathologies, including neurodegenerative diseases, liver conditions, and inflammatory disorders.[1][3][4] While the therapeutic potential of restoring GSH is clear, oral administration of glutathione itself is largely ineffective due to enzymatic degradation in the gastrointestinal tract and a steep concentration gradient that prevents its transport into cells.[3]

This has led to the investigation of GSH precursors, with N-acetylcysteine (NAC) being the most well-known. However, the efficacy of NAC can be limited by the feedback inhibition of the enzyme glutamate-cysteine ligase (GCL), the rate-limiting step in GSH synthesis.[5] this compound emerges as a promising alternative by bypassing this crucial regulatory checkpoint.[1][5] As the immediate precursor to GSH, γ-GGC is directly utilized by glutathione synthetase (GS) to form GSH, offering a more direct and potentially more efficient means of augmenting intracellular GSH levels.[1][6][7]

The Core Mechanism: Bypassing the Rate-Limiting Step

The synthesis of glutathione is a two-step enzymatic process occurring in the cytoplasm of all mammalian cells.[2][6]

-

Step 1: Formation of γ-GGC: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a gamma peptide bond between the amino group of L-cysteine and the gamma-carboxyl group of L-glutamate. This reaction is ATP-dependent and is the primary rate-limiting step in GSH biosynthesis.[3][6][8] The activity of GCL is subject to feedback inhibition by GSH itself.[6]

-

Step 2: Formation of GSH: Glutathione synthetase (GS) adds a molecule of glycine to the C-terminal end of γ-GGC, forming glutathione. This step is also ATP-dependent.[6][7]

By providing γ-GGC directly, the GCL-catalyzed, rate-limiting, and feedback-inhibited step is bypassed.[1][5] This allows for a more efficient and direct increase in intracellular GSH levels, particularly in states of oxidative stress where GCL activity may be compromised or when GSH levels are already high.[5]

Signaling Pathways

The elevation of GSH levels through γ-GGC administration has significant implications for cellular signaling pathways involved in the antioxidant response and inflammation.

-

Keap1-Nrf2 Pathway: The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes, including those for GCL and GS.[9] While γ-GGC bypasses the need for GCL induction to increase GSH, the resulting higher GSH levels can contribute to a more robust antioxidant defense system, effectively supporting the goals of the Nrf2 pathway.

-

NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Oxidative stress is a known activator of the NF-κB pathway. By increasing intracellular GSH and reducing reactive oxygen species (ROS), γ-GGC can attenuate the activation of NF-κB, thereby exerting anti-inflammatory effects.[9] Studies have shown that γ-GGC can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9]

Data Presentation: Quantitative Efficacy of γ-GGC

Numerous in vitro and in vivo studies have demonstrated the efficacy of γ-GGC in elevating GSH levels. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Studies

| Cell Type | Treatment | Outcome | Reference |

| Primary Astrocytes | 100 µM H₂O₂ followed by γ-GC | Restored intracellular reduced GSH levels | [10] |

| Primary Neurons | 100 µM H₂O₂ followed by γ-GC | Increased total GSH levels | [10] |

| Human Astrocytes | Aβ40 oligomers followed by GGC | Ameliorated oxidative damage and neuroinflammation | [4] |

| RAW264.7 Cells | LPS followed by γ-GC | Suppressed ROS accumulation and GSH depletion | [9] |

Table 2: In Vivo Studies

| Animal Model | Administration Route & Dose | Tissue | Time Point | GSH Increase (vs. Control) | Reference |

| Mice | Intravenous, 400 mg/kg | Red Blood Cells | 90 min | 1.88 ± 0.11 times | [10] |

| Mice | Intravenous, 400 mg/kg | Brain | 30-90 min | Significant increase | [11] |

| Mice | Intravenous, 400 mg/kg | Heart | 30-90 min | Significant increase | [11] |

| Mice | Intravenous, 400 mg/kg | Lungs | 30-90 min | Significant increase | [11] |

| Mice | Intravenous, 400 mg/kg | Liver | 30-90 min | Significant increase | [11] |

Table 3: Human Clinical Trials

| Study Population | Administration Route & Dose | Outcome | Reference |

| Healthy, non-fasting adults | Oral, 2g | 53 ± 47% increase in lymphocyte GSH at 90 min | [12] |

| Healthy, non-fasting adults | Oral, 2g and 4g | ~2 to 3-fold increase in lymphocyte GSH at 3h | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols for assessing the efficacy of γ-GGC.

In Vitro Assessment of GSH Levels in Cultured Cells

-

Cell Culture and Treatment: Plate cells (e.g., primary neurons, astrocytes, or cell lines) at an appropriate density. Pre-treat with γ-GGC for a specified duration before inducing oxidative stress with an agent like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).

-

Cell Lysis: After treatment, wash cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., containing perchloric acid or m-cresol (B1676322) purple) to precipitate proteins.

-

GSH/GSSG Assay: Centrifuge the lysate to pellet the protein. The supernatant can be used to measure reduced glutathione (GSH) and oxidized glutathione (GSSG) using a variety of methods, including:

-

Enzymatic Recycling Assay: Based on the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by GSH in the presence of glutathione reductase. The rate of color change is proportional to the GSH concentration.

-

HPLC: High-performance liquid chromatography with electrochemical or fluorescence detection provides a more sensitive and specific quantification of GSH and GSSG.

-

-

Data Normalization: Express GSH levels relative to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA or Bradford).

In Vivo Assessment of Tissue GSH Levels

-

Animal Model and Administration: Use an appropriate animal model (e.g., C57BL/6 mice). Administer γ-GGC via the desired route (e.g., intravenous, oral gavage).

-

Tissue Harvesting: At predetermined time points post-administration, euthanize the animals and rapidly harvest tissues of interest (e.g., brain, liver, heart). Immediately freeze the tissues in liquid nitrogen to prevent GSH degradation.

-

Tissue Homogenization: Homogenize the frozen tissue in a deproteinizing solution (e.g., perchloric acid).

-

GSH/GSSG Assay: Centrifuge the homogenate and analyze the supernatant for GSH and GSSG content using the methods described for in vitro assessment.

-

Statistical Analysis: Compare the GSH levels in the γ-GGC-treated group to a vehicle-treated control group using appropriate statistical tests.

Mandatory Visualizations

Biochemical Pathways

Caption: Glutathione (GSH) synthesis pathway, highlighting the rate-limiting step.

Caption: The Gamma-Glutamyl Cycle for amino acid transport and GSH metabolism.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 4. The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Gamma-L-Glutamyl-L-cysteine in Cellular Redox Homeostasis